molecular formula C20H22N2O5S B2731998 4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034388-63-9

4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Numéro de catalogue: B2731998
Numéro CAS: 2034388-63-9
Poids moléculaire: 402.47
Clé InChI: PQEVNDYSXFZXOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyridin-2(1H)-one core substituted at position 1 with a cyclopropyl group, at position 6 with a methyl group, and at position 4 with a sulfonamide-linked azetidine moiety bearing a 4-acetylphenyl group.

  • Sulfonyl group: Often enhances binding affinity via hydrogen bonding or electrostatic interactions.
  • Azetidine ring: A four-membered nitrogen heterocycle that may improve metabolic stability compared to larger rings (e.g., piperidine).

While direct ADMET or biological data for this compound are absent in the provided evidence, its structural features align with pyridin-2-one derivatives studied for antioxidant, antimicrobial, and enzyme-inhibitory activities .

Propriétés

IUPAC Name

4-[1-(4-acetylphenyl)sulfonylazetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-13-9-17(10-20(24)22(13)16-5-6-16)27-18-11-21(12-18)28(25,26)19-7-3-15(4-8-19)14(2)23/h3-4,7-10,16,18H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEVNDYSXFZXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one , identified by CAS number 2034388-63-9, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S, with a molecular weight of 402.5 g/mol. The structure features a pyridine ring, an azetidine moiety, and a sulfonamide group, which are critical for its biological interactions.

PropertyValue
CAS Number2034388-63-9
Molecular FormulaC20H22N2O5S
Molecular Weight402.5 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. Its mechanisms of action are primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

Studies have demonstrated that compounds with similar structural features can inhibit tumor cell proliferation. For instance, a related study on sulfonamide derivatives showed promising anticancer effects against several human cancer cell lines, suggesting that the sulfonamide group may enhance cytotoxicity through multiple pathways, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The cyclopropyl group and the pyridine ring are known to influence neuropharmacological properties. Research on other pyridine derivatives indicates potential applications in treating anxiety and depression by modulating neurotransmitter systems . The specific interactions of this compound with neurotransmitter receptors remain an area for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antitumor Activity : A study evaluated the anticancer effects of related sulfonamide derivatives on MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. Results indicated significant dose-dependent inhibition of cell proliferation .
  • Neuropharmacology : Research on cyclopropyl-containing compounds revealed their potential as anxiolytics in animal models, suggesting that modifications in the pyridine structure could enhance efficacy against anxiety disorders .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for similar compounds, indicating potential for therapeutic use .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have investigated the potential of sulfonamide derivatives, including those with similar structural motifs to the compound , for anticancer applications. For instance, molecular hybrids combining sulfonamide fragments have shown promising cytotoxic activity against various cancer cell lines such as HCT-116 and MCF-7. The structure–activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance anticancer efficacy .

Antiviral Properties

Research into antiviral compounds has highlighted the importance of targeting viral polymerase complexes. Compounds structurally related to the target molecule have been designed to disrupt the interactions within viral polymerase complexes, showing potential as antiviral agents against influenza viruses . This suggests that similar modifications to our compound could yield effective antiviral candidates.

Inhibition of Protein Interactions

The design of PROTAC (proteolysis-targeting chimeras) molecules has gained traction in drug discovery. These compounds are engineered to degrade specific proteins by recruiting them to E3 ligases. The incorporation of sulfonamide groups and azetidine rings may provide a scaffold for developing such targeted therapies .

Case Studies and Research Findings

Several studies illustrate the effectiveness of structurally related compounds:

StudyCompoundTargetFindings
Sulfonamide DerivativesCancer Cell LinesShowed significant cytotoxic activity; structure modifications improved efficacy.
Triazolo[1,5-a]pyrimidine DerivativesInfluenza Virus PolymeraseInhibition of PA-PB1 interaction; potential for antiviral development.
PROTAC MoleculesTargeted Protein DegradationDemonstrated ability to selectively degrade proteins linked to disease processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridin-2-one Derivatives

Structural and Functional Group Analysis

The table below compares key substituents and properties of the target compound with analogs from the evidence:

Compound Name Key Substituents Antioxidant Activity (%) Antimicrobial Activity (MIC, μg/mL) ADMET Notes Reference
4-((1-((4-Acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one (Target) Cyclopropyl (C1), methyl (C6), sulfonyl-azetidine-acetylphenyl (C4) N/A N/A Predicted metabolic stability
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl (C4), hydroxy-methoxyphenyl (C6) 79.05 Moderate (S. aureus, E. coli) Moderate solubility
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Methoxyphenyl (C4), hydroxy-methoxyphenyl (C6) 17.55 Moderate Higher logP, lower absorption
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Compound 1) Dimethylaminophenyl (C4), acetylphenyl (C1), dicarbonitrile (C3, C5) N/A Not tested Enhanced polarity
Key Observations:
  • Antioxidant Activity: Bromophenyl and hydroxy-methoxyphenyl substituents (as in ) correlate with higher antioxidant activity (~79%), whereas methoxy groups reduce efficacy.
  • Sulfonamide vs. Carbonitrile : The target’s sulfonyl-azetidine group may offer stronger protein binding than carbonitrile derivatives, as seen in docking studies for similar sulfonamides .
  • Cyclopropyl Advantage: Compared to dimethylamino or methoxy substituents, the cyclopropyl group likely improves metabolic stability and lipophilicity, critical for oral bioavailability .

ADMET and Physicochemical Properties

  • Solubility : The azetidine and cyclopropyl groups may reduce aqueous solubility compared to hydroxy-methoxyphenyl derivatives .
  • Toxicity : Sulfonamides occasionally correlate with hypersensitivity, but this risk is compound-specific and unconfirmed here.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a pyridin-2-one scaffold (e.g., 6-methylpyridin-2(1H)-one). Introduce the cyclopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Functionalize the azetidine ring with a sulfonyl group using 4-acetylbenzenesulfonyl chloride. Optimize reaction time and temperature (e.g., 0°C to room temperature, 12–24 hours) to minimize side products.
  • Step 3 : Couple the azetidine-sulfonyl intermediate to the pyridin-2-one core via Mitsunobu or SN2 reaction, depending on steric hindrance.
  • Yield Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading). For example, reports yields ranging from 19% to 67% for structurally analogous pyridin-2-ones, highlighting the impact of solvent choice (e.g., THF vs. DCM) and temperature .

Q. How should researchers characterize this compound spectroscopically, and what key spectral markers should be prioritized?

  • Methodology :

  • NMR Analysis : Focus on ¹H NMR signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and sulfonyl-attached acetylphenyl (δ 2.6 ppm for acetyl CH₃; δ 7.8–8.2 ppm for aromatic protons). ¹³C NMR should confirm the carbonyl (δ ~200 ppm) and sulfonyl (δ ~110 ppm) groups .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of the cyclopropyl group).
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and pyridinone C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodology :

  • Hypothesis Testing : If NMR shows unassigned peaks, perform 2D NMR (COSY, HSQC) to confirm connectivity. For example, used 2D NMR to resolve regioselectivity ambiguities in trifluoromethyl-substituted pyridin-2-ones .
  • Byproduct Analysis : Use LC-MS to identify impurities. If a sulfonamide side product forms (due to incomplete sulfonation), adjust reaction stoichiometry or add a scavenger (e.g., polymer-bound amines).
  • Statistical Validation : Apply tools like GraphPad Prism (as in ) to analyze batch-to-batch variability and determine if discrepancies are statistically significant .

Q. What strategies are effective for evaluating the acute toxicity and bioactivity of this compound in preclinical models?

  • Methodology :

  • In Vivo Toxicity : Use Sprague-Dawley rats (n=10/group) for acute toxicity studies (OECD 423 guidelines). Dose ranges (e.g., 50–500 mg/kg) should be tested, with mortality and organ histopathology as endpoints .
  • Bioactivity Assays : For analgesic activity, employ the hot-plate test in CD-1 mice (55°C). Measure latency to paw-licking, with positive controls (e.g., morphine) and vehicle groups. used this model for trifluoromethyl pyridin-2-ones, achieving dose-dependent effects .
  • Data Normalization : Express results as % maximal possible effect (MPE) relative to controls.

Q. How can flow chemistry improve the scalability and regioselectivity of this compound’s synthesis?

  • Methodology :

  • Flow Reactor Design : Use a continuous-flow system (e.g., microreactor) to enhance heat/mass transfer during sulfonation or azetidine coupling. demonstrated improved yields for diazomethane synthesis via flow chemistry .
  • Parameter Optimization : Apply DoE to optimize residence time, temperature, and reagent ratios. For example, a 65:35 methanol-buffer mobile phase (as in ) could stabilize intermediates during HPLC purification .
  • Regioselectivity Control : Use directing groups (e.g., temporary protecting groups on the pyridin-2-one) to steer sulfonation to the desired position.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.